4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide
Description
4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with amino, cyano, ethoxy, and carboxamide groups, making it a versatile molecule for chemical synthesis and biological studies.
Properties
Molecular Formula |
C16H17N5O4S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N5O4S/c1-2-25-16-11(8-17)12(18)7-13(21-16)15(22)20-9-10-5-3-4-6-14(10)26(19,23)24/h3-7H,2,9H2,1H3,(H2,18,21)(H,20,22)(H2,19,23,24) |
InChI Key |
FTIAKTLRFKSDFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=N1)C(=O)NCC2=CC=CC=C2S(=O)(=O)N)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-cyano-3-alkylamino-3-amino acrylonitriles with β-dicarbonyl compounds using catalysts such as zinc nitrate and sodium ethoxide in anhydrous ethanol . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as solvent-free reactions, high-temperature fusion, and catalytic processes are employed to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The amino and cyano groups can participate in substitution reactions, forming new bonds with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with altered functional groups, while substitution reactions can introduce new substituents to the pyridine ring .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide exhibit notable antimicrobial properties. They have been studied for their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action often involves inhibition of bacterial cell wall synthesis or disruption of protein synthesis pathways .
Anticancer Properties
This compound has shown promise in anticancer research. Studies demonstrate that derivatives of pyridine carboxamides can inhibit cancer cell proliferation by inducing apoptosis and blocking cell cycle progression. For instance, certain analogs have been reported to target specific pathways involved in tumor growth, such as the STAT3 signaling pathway, which is crucial in many cancers .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Compounds with similar structures have been documented to reduce inflammation by modulating cytokine production and inhibiting inflammatory mediators. This could be particularly beneficial in treating chronic inflammatory diseases .
Biochemical Applications
Enzyme Inhibition
this compound has been investigated for its role as an enzyme inhibitor. It may inhibit enzymes involved in metabolic pathways, such as urease and various proteases, which are critical for bacterial survival and virulence . This inhibition can be leveraged for developing new antibacterial agents.
Drug Design and Synthesis
The compound serves as a scaffold for drug design, allowing researchers to synthesize various analogs with modified functional groups to enhance efficacy or reduce toxicity. Structure-activity relationship (SAR) studies are essential in this regard, helping identify key features that contribute to biological activity .
Material Science Applications
Nanotechnology
In material science, derivatives of this compound are being explored for their potential use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability to modify the chemical structure allows for enhanced solubility and targeted delivery mechanisms, improving therapeutic outcomes while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of 4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-cyano-6-ethoxy-N-(2-methylbenzyl)pyridine-2-carboxamide
- 4-amino-5-cyano-6-alkylamino pyridine derivatives
Uniqueness
4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications .
Biological Activity
4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. This article summarizes the current understanding of its biological activity, including relevant research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical formula is and it is categorized under pyridine derivatives. Its structure includes functional groups that are crucial for its biological activity, such as the sulfonamide moiety and the cyano group.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of related pyridine derivatives. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation.
Table 1: Inhibition of COX Enzymes by Pyridine Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | 0.05 | 0.04 | |
| Compound B | 0.06 | 0.03 | |
| Target Compound | N/A | N/A | N/A |
The IC50 values indicate that these compounds exhibit potent anti-inflammatory effects comparable to established drugs like celecoxib.
2. Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating significant bactericidal activity.
Table 2: Antimicrobial Activity of Pyridine Derivatives
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.625 | |
| Escherichia coli | 31.250 | |
| Pseudomonas aeruginosa | 0.21 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
3. Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyridine derivatives. Research indicates that electron-donating groups enhance anti-inflammatory activity, while specific structural configurations are necessary for antimicrobial efficacy.
Case Study: SAR Analysis
A study conducted on various substituted pyridine derivatives revealed that modifications at specific positions significantly altered their biological activities:
- Position 2 Substituents : Electron-donating groups increase COX inhibition.
- Position 4 Modifications : Alterations affect the binding affinity to bacterial targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
